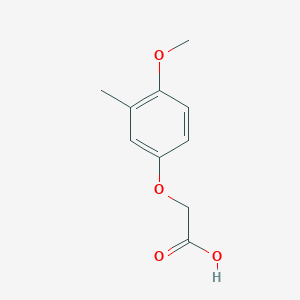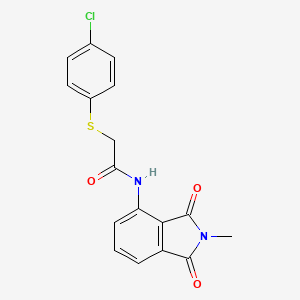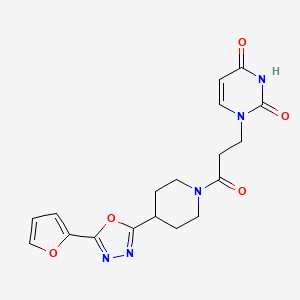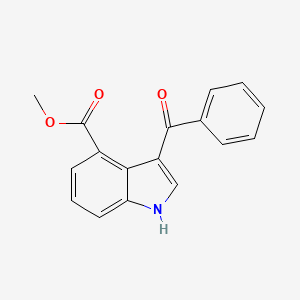
N,N-dietil-6-morfolinopirimidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-6-morpholinopyrimidine-4-carboxamide is a compound that is structurally related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss similar morpholino compounds and their synthesis, crystal structures, and biological activities, particularly in the context of anticancer properties.
Synthesis Analysis
The synthesis of morpholino derivatives typically involves the condensation of various starting materials, such as isocyanates and amines, followed by cyclization reactions. For instance, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate . Similar synthetic strategies are employed in the preparation of other morpholino derivatives, indicating a common approach in the synthesis of this class of compounds .
Molecular Structure Analysis
The molecular structures of morpholino derivatives are often confirmed using techniques such as X-ray crystallography, NMR, FT-IR, and MS. For example, the crystal structure of a novel compound N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide was determined using X-ray diffraction, and the results were consistent with the molecular structure optimized using DFT calculations . The crystal structures provide insights into the molecular conformations and the potential for intermolecular interactions, such as hydrogen bonding, which can be crucial for biological activity .
Chemical Reactions Analysis
The chemical reactivity of morpholino derivatives is not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, including condensation and cyclization, which are fundamental to their construction. The presence of functional groups such as carboxamide suggests potential for further chemical modifications and interactions with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholino derivatives, such as solubility, melting points, and stability, are not extensively discussed in the provided papers. However, the crystallographic data suggest solid-state stability and the potential for crystalline forms, which can be important for the formulation and delivery of these compounds as therapeutic agents . The presence of various substituents, such as trifluoromethyl groups, can influence the lipophilicity and, consequently, the pharmacokinetic properties of these molecules .
Relevant Case Studies
Several of the papers report on the antitumor activity of morpholino derivatives. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives exhibited moderate cytotoxicity against various cancer cell lines, with structure-activity relationship studies indicating the importance of specific scaffolds and substituents for activity . Other studies have shown distinct inhibition of cancer cell proliferation by related compounds, highlighting the potential of morpholino derivatives in anticancer drug development . Molecular docking studies have also been performed to understand the binding modes of these compounds with biological targets such as PI3Kγ .
Aplicaciones Científicas De Investigación
- La hipertensión es un problema de salud significativo en todo el mundo. Los derivados de pirimidina, incluida la N,N-dietil-6-morfolinopirimidina-4-carboxamida, se han investigado por sus efectos antihipertensivos. Estos compuestos pueden modular el sistema renina-angiotensina, que juega un papel crucial en el equilibrio hídrico-electrolítico, la función celular y la estructura cardiovascular .
- Los investigadores han explorado los derivados de pirimidina como posibles agentes anticancerígenos. Estos compuestos exhiben efectos citotóxicos contra las células cancerosas. Si bien los estudios específicos sobre la this compound son limitados, los derivados relacionados de pirimidina han mostrado promesa en la inhibición del crecimiento de las células cancerosas .
- Los derivados de pirimidina poseen propiedades antimicrobianas. Pueden inhibir el crecimiento bacteriano y fúngico. Aunque se necesita más investigación, estos compuestos podrían contribuir a nuevas terapias antimicrobianas .
- La inflamación juega un papel en varias enfermedades. Algunos derivados de pirimidina, incluida la this compound, exhiben actividad antiinflamatoria. Estos compuestos pueden modular las vías inflamatorias y reducir el daño tisular .
- El estrés oxidativo contribuye a diversas afecciones de salud. Los derivados de pirimidina pueden actuar como antioxidantes, eliminando los radicales libres y protegiendo las células del daño. Si bien los datos específicos sobre este compuesto son escasos, las pirimidinas relacionadas han demostrado efectos antioxidantes .
- La pirimidina sirve como sustancia madre para sintetizar varios compuestos heterocíclicos. La this compound se puede utilizar como bloque de construcción en el desarrollo de fármacos. Su versatilidad estructural la convierte en valiosa para crear nuevos productos farmacéuticos .
Actividad Antihipertensiva
Propiedades Anticancerígenas
Actividad Antimicrobiana
Efectos Antiinflamatorios
Potencial Antioxidante
Materia Prima para la Síntesis de Fármacos
Mecanismo De Acción
Target of Action
It is suggested that this compound might interact with peroxidases, such as horseradish peroxidase or myeloperoxidase (mpo), which are abundant in immune cells and also present in the central nervous system .
Mode of Action
It is hypothesized that this compound could be metabolized by peroxidases to form various metabolites . The reactions of this compound with the peroxidases were found to be chemiluminescent and sensitive to inhibition by reactive oxygen scavengers, indicating the involvement of the classic peroxidase cycle .
Biochemical Pathways
It is suggested that this compound might be involved in a new alternative metabolic pathway catalyzed by peroxidases .
Result of Action
It is suggested that this compound might lead to the formation of various metabolites through its interaction with peroxidases .
Propiedades
IUPAC Name |
N,N-diethyl-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVCDEUPYQCORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)
![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)
![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)

![5-chloro-2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2509246.png)

![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2509248.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2509251.png)


